Ristocetin A
Overview
Description
Ristocetin A (sulfate) is a glycopeptide antibiotic produced by the microorganism Nocardia lurida . It was initially used to treat staphylococcal infections but is now primarily used in laboratory settings due to its side effects, such as thrombocytopenia and platelet agglutination . This compound (sulfate) is known for its unique ability to induce platelet aggregation by promoting the interaction between the glycoprotein Ib receptor on platelets and the von Willebrand factor .
Preparation Methods
Ristocetin A (sulfate) is produced through the fermentation of Nocardia lurida . The commercial preparation involves isolating and crystallizing the antibiotic as a sulfate salt . The fermentation process is followed by filtration and crystallization to obtain the pure compound . Industrial production methods involve deep culture aerobic fermentation, followed by the isolation of non-toxic, acid-addition salts of this compound .
Chemical Reactions Analysis
Ristocetin A (sulfate) undergoes various chemical reactions, including hydrolysis and interactions with other compounds. When hydrolyzed with acid, the sugars and an amino fragment are split off, increasing its activity against sensitive Gram-positive bacteria up to 30-fold . The compound is amphoteric, meaning it can react both as an acid and a base . It is soluble in acidic aqueous solutions but less soluble in neutral aqueous solutions and generally insoluble in organic solvents .
Scientific Research Applications
Ristocetin A (sulfate) has several scientific research applications:
Platelet Aggregation Studies: It is used in assays such as the ristocetin cofactor assay and the ristocetin-induced platelet aggregation assay to diagnose von Willebrand disease and other bleeding disorders.
Antibacterial Research: This compound (sulfate) is used to study its effects on Gram-positive bacteria and mycobacteria.
Chiral Separation: It serves as a chiral selector for the separation of enantiomers by high-performance liquid chromatography (HPLC), thin-layer chromatography (TLC), and electrophoresis.
Mechanism of Action
Ristocetin A (sulfate) is similar to other glycopeptide antibiotics such as vancomycin and ristocetin B . it is unique in its ability to induce platelet aggregation, which is not a characteristic of vancomycin . Ristocetin B, while closely related, has a slightly different sugar composition and is more active against certain strains of bacteria .
Comparison with Similar Compounds
Vancomycin: Another glycopeptide antibiotic used to treat Gram-positive bacterial infections.
Ristocetin B: A closely related compound with a different sugar composition and higher activity against certain bacteria.
Properties
IUPAC Name |
methyl 22-amino-2-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-64-[3-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4,5-dihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxy-18,26,31,44,49-pentahydroxy-30-methyl-21,35,38,54,56,59-hexaoxo-47-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3(66),4,6(65),8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49-henicosaene-52-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C95H110N8O44/c1-30-47(109)18-37-20-49(30)139-50-19-35(9-16-46(50)108)59(97)84(125)102-64-68(113)33-5-11-40(12-6-33)137-52-21-38-22-53(81(52)145-95-83(76(121)72(117)56(143-95)29-134-91-78(123)73(118)67(112)32(3)136-91)147-94-82(75(120)71(116)55(27-105)142-94)146-92-77(122)69(114)48(110)28-133-92)138-41-13-7-34(8-14-41)80(144-57-25-44(96)66(111)31(2)135-57)65-89(130)101-63(90(131)132-4)43-23-39(106)24-51(140-93-79(124)74(119)70(115)54(26-104)141-93)58(43)42-17-36(10-15-45(42)107)60(85(126)103-65)98-87(128)62(38)99-86(127)61(37)100-88(64)129/h5-24,31-32,44,48,54-57,59-80,82-83,91-95,104-124H,25-29,96-97H2,1-4H3,(H,98,128)(H,99,127)(H,100,129)(H,101,130)(H,102,125)(H,103,126) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUOPFFVAZTUEGW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2C3C(=O)NC(C4=C(C(=CC(=C4)O)OC5C(C(C(C(O5)CO)O)O)O)C6=C(C=CC(=C6)C(C(=O)N3)NC(=O)C7C8=CC(=C(C(=C8)OC9=CC=C2C=C9)OC1C(C(C(C(O1)COC1C(C(C(C(O1)C)O)O)O)O)O)OC1C(C(C(C(O1)CO)O)O)OC1C(C(C(CO1)O)O)O)OC1=CC=C(C=C1)C(C1C(=O)NC(C2=CC(=C(C(=C2)OC2=C(C=CC(=C2)C(C(=O)N1)N)O)C)O)C(=O)N7)O)O)C(=O)OC)N)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C95H110N8O44 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801317931 | |
Record name | Ristocetin A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801317931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
2067.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
11021-66-2, 1404-55-3 | |
Record name | Ristocetin A | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=11021-66-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ristocetin A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801317931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ristocetin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.336 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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